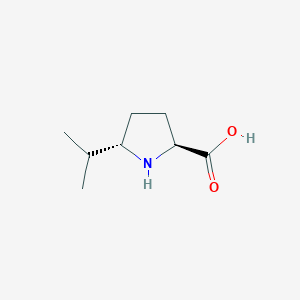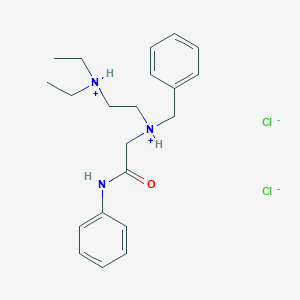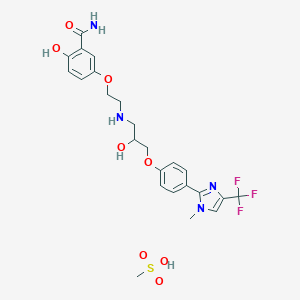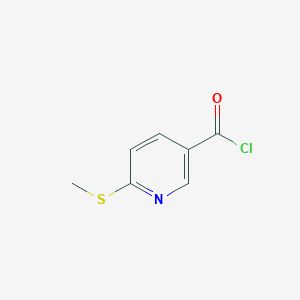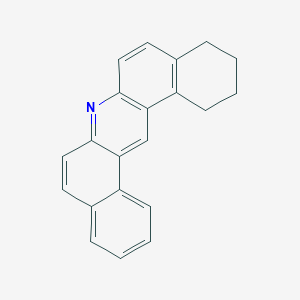
(2R,3S)-2-amino-3-hydroxypentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-amino-3-hydroxypentanoic acid, also known as L-threonine, is an essential amino acid that is required for protein synthesis in the human body. It is not produced by the body and must be obtained through the diet. L-threonine is found in many foods, including meat, dairy products, and vegetables. In recent years, there has been a growing interest in the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, and future directions of L-threonine.
作用机制
Further research is needed to fully understand the mechanism of action of (2R,3S)-2-amino-3-hydroxypentanoic acid and its role in protein synthesis and cell growth.
Conclusion:
(2R,3S)-2-amino-3-hydroxypentanoic acid is an essential amino acid that plays a vital role in protein synthesis and cell growth. It has been the subject of numerous scientific studies due to its potential health benefits and applications in animal feed and medical research. While there are some limitations to its use in lab experiments, (2R,3S)-2-amino-3-hydroxypentanoic acid shows promise for future research in the areas of enzymatic synthesis, medical applications, and nutritional applications.
实验室实验的优点和局限性
(2R,3S)-2-amino-3-hydroxypentanoic acid has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Availability: (2R,3S)-2-amino-3-hydroxypentanoic acid is readily available and can be purchased from many chemical suppliers.
2. Cost: (2R,3S)-2-amino-3-hydroxypentanoic acid is relatively inexpensive compared to other amino acids.
3. Stability: (2R,3S)-2-amino-3-hydroxypentanoic acid is stable under normal laboratory conditions.
Some of the limitations of (2R,3S)-2-amino-3-hydroxypentanoic acid for lab experiments include:
1. Solubility: (2R,3S)-2-amino-3-hydroxypentanoic acid has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Specificity: (2R,3S)-2-amino-3-hydroxypentanoic acid is not always specific to certain enzymes or pathways, which can make it difficult to use in some experiments.
3. Toxicity: (2R,3S)-2-amino-3-hydroxypentanoic acid can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (2R,3S)-2-amino-3-hydroxypentanoic acid, including:
1. Medical applications: Further research is needed to explore the potential medical applications of (2R,3S)-2-amino-3-hydroxypentanoic acid, particularly in the treatment of liver disease and inflammatory bowel disease.
2. Enzymatic synthesis: Enzymatic synthesis of (2R,3S)-2-amino-3-hydroxypentanoic acid shows promise as a more sustainable and environmentally friendly method of production.
3. Nutritional applications: More research is needed to explore the potential nutritional applications of (2R,3S)-2-amino-3-hydroxypentanoic acid, particularly in the area of animal feed and human nutrition.
4.
合成方法
(2R,3S)-2-amino-3-hydroxypentanoic acid can be synthesized by several methods, including fermentation, chemical synthesis, and enzymatic synthesis. The most commonly used method is fermentation, which involves the use of microorganisms such as Escherichia coli and Corynebacterium glutamicum to produce (2R,3S)-2-amino-3-hydroxypentanoic acid. Chemical synthesis is also possible, but it is not as cost-effective as fermentation. Enzymatic synthesis is a newer method that shows promise for producing (2R,3S)-2-amino-3-hydroxypentanoic acid in a more sustainable and environmentally friendly way.
科学研究应用
(2R,3S)-2-amino-3-hydroxypentanoic acid has been the subject of numerous scientific studies due to its importance in protein synthesis and its potential health benefits. Some of the research applications of (2R,3S)-2-amino-3-hydroxypentanoic acid include:
1. As a dietary supplement: (2R,3S)-2-amino-3-hydroxypentanoic acid is often used as a dietary supplement for athletes and bodybuilders to support muscle growth and recovery.
2. In animal feed: (2R,3S)-2-amino-3-hydroxypentanoic acid is added to animal feed to improve the nutritional value of the feed and promote growth in livestock.
3. In medical research: (2R,3S)-2-amino-3-hydroxypentanoic acid has been studied for its potential role in treating certain medical conditions, such as liver disease and inflammatory bowel disease.
属性
CAS 编号 |
104531-21-7 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC 名称 |
(2R,3S)-2-amino-3-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChI 键 |
LGVJIYCMHMKTPB-IUYQGCFVSA-N |
手性 SMILES |
CC[C@@H]([C@H](C(=O)O)N)O |
SMILES |
CCC(C(C(=O)O)N)O |
规范 SMILES |
CCC(C(C(=O)O)N)O |
同义词 |
(2R,3S)-2-AMINO-3-HYDROXY-PENTANOIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



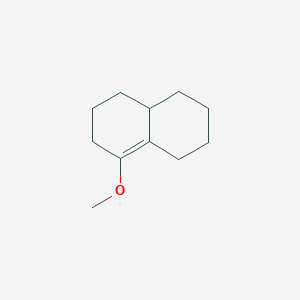



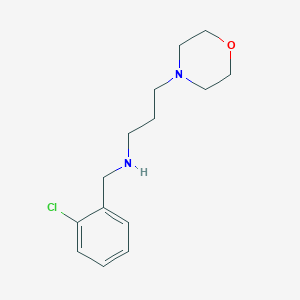

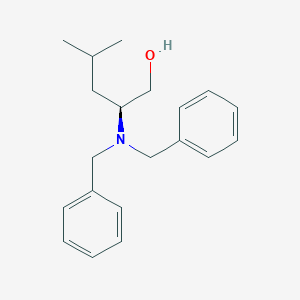
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
